molecular formula C20H15ClN6O4 B2546480 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide CAS No. 899738-34-2

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide

Cat. No.: B2546480
CAS No.: 899738-34-2
M. Wt: 438.83
InChI Key: RUCRYGQBOCBRLO-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H15ClN6O4 and its molecular weight is 438.83. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of Pyrazolo[3,4-d]pyrimidin-4-one derivatives studied for their potential anticancer activities. In particular, derivatives within this class have been synthesized and tested for antitumor activity on various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. These compounds have shown significant antitumor activities, with some displaying potent inhibitory activities characterized by low half maximal inhibitory concentration (IC50) values, indicating their potential as effective anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

Another study focused on novel pyrazole derivatives with attached oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activity. These compounds, including structures related to 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide, were characterized for their potential as both antimicrobial and anticancer agents, showing that certain derivatives exhibited higher anticancer activity compared to standard reference drugs, indicating their potential in therapeutic applications (Hafez et al., 2016).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Research into pyrazolone derivatives attached to a pyrimidine moiety has uncovered compounds with promising anti-inflammatory, analgesic, and antipyretic activities. These studies suggest the compound's framework might lend itself to the development of new chemical entities aimed at treating conditions requiring such pharmacological actions. The presence of specific substituents on the phenyl ring linked to the pyrimidine moiety appears to influence the activity levels of these compounds, pointing to the potential for further optimization and development (Antre et al., 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure to the respiratory system) .

Future Directions

Future research should explore the compound’s pharmacological potential, including its anticancer activity. Investigating its effects on various cancer cell lines and understanding its interactions with cellular components will be crucial .

Properties

IUPAC Name

5-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-11-3-5-14(7-12(11)2)26-18-16(9-23-26)20(29)25(10-22-18)24-19(28)15-8-13(21)4-6-17(15)27(30)31/h3-10H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRYGQBOCBRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.